molecular formula C9H16F2N2O3 B1449320 [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester CAS No. 1414642-52-6

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Cat. No. B1449320
M. Wt: 238.23 g/mol
InChI Key: RKCZMAQVHULBEG-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl N-{[(2,2-difluoroethyl)carbamoyl]methyl}carbamate , is a specialty chemical with the molecular formula C9H16F2N2O3 . It is offered by several suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 238.23 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.2±0.1 g/cm3 and a predicted boiling point of 380.4±42.0 °C at 760 mmHg . The molecular weight is 238.23 .

Scientific Research Applications

Synthetic and Crystallographic Studies

(2,2-Difluoro-ethylcarbamoyl)-methyl-carbamic acid tert-butyl ester has been studied for its crystallographic properties. For instance, (Kant, Singh, & Agarwal, 2015) explored the synthesis and characterization of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. The compound was characterized through various techniques, including X-ray diffraction, revealing interesting crystal packing and intermolecular interactions.

Chemical Synthesis Applications

In the realm of chemical synthesis, derivatives of tert-butyl carbamates, like the compound , are significant. For example, (Li et al., 2006) studied the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates. This research highlights the mild and effective reaction conditions in the presence of various acid-sensitive groups, demonstrating the compound's utility in complex chemical synthesis.

Material Science and Polymer Chemistry

In material science and polymer chemistry, tert-butyl carbamates and related esters have shown utility. For instance, (Sanda, Kamatani, & Endo, 2001) discussed the synthesis and ring-opening polymerization of amino acid-derived cyclic carbonates with tert-butyl esters. This research is crucial for developing new polymers with specific physical and chemical properties.

properties

IUPAC Name

tert-butyl N-[2-(2,2-difluoroethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O3/c1-9(2,3)16-8(15)13-5-7(14)12-4-6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCZMAQVHULBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154580
Record name 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

CAS RN

1414642-52-6
Record name 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414642-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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